molecular formula C11H14N2 B6248408 [(1H-indol-5-yl)methyl]dimethylamine CAS No. 857776-12-6

[(1H-indol-5-yl)methyl]dimethylamine

Cat. No.: B6248408
CAS No.: 857776-12-6
M. Wt: 174.2
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Description

Product Overview [(1H-Indol-5-yl)methyl]dimethylamine (CAS 857776-12-6) is a high-purity organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This chemical features an indole ring system substituted with a dimethylaminomethyl group at the 5-position, making it a valuable building block in organic synthesis and medicinal chemistry research. Research Applications and Value This compound belongs to the class of dimethylamine (DMA) derivatives, which are prominent in pharmaceutical research due to their versatile biological activities . DMA derivatives are recognized for their significant potential in medicinal chemistry, exhibiting a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The unique chemical structure of this compound allows for the modulation of various biological targets, making it a valuable candidate for the discovery and development of new therapeutic agents . The dimethylamine group is known to enhance water solubility and bioavailability of drug molecules, which are critical parameters in drug design . Structurally, it is related to other biologically active indole alkaloids. For instance, its isomer, 3-(Dimethylaminomethyl)indole (Gramine), is a known natural product found in various plants and cereals . Researchers can utilize this compound as a key synthetic intermediate for the preparation of more complex molecules, leveraging the reactivity of both the indole nitrogen and the basic tertiary amine group. Ordering Information This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

857776-12-6

Molecular Formula

C11H14N2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-Formylindole

Reductive amination offers a direct route to [(1H-indol-5-yl)methyl]dimethylamine by reacting 5-formylindole with dimethylamine in the presence of a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Synthetic Pathway :

  • Synthesis of 5-Formylindole :

    • The Vilsmeier-Haack reaction is commonly employed for indole formylation. However, this method predominantly yields 3-formylindole due to the electronic preferences of the indole ring . To direct formylation to the 5-position, strategic blocking of the 3-position using a nitro group or bulky substituent has been proposed . For example, 5-bromoindole undergoes formylation at the 3-position under standard conditions, but subsequent bromine-lithium exchange and quenching with DMF may enable 5-formylindole synthesis .

    • Alternative approaches include directed ortho-metalation strategies, where a directing group (e.g., sulfonyl) on the indole nitrogen facilitates selective formylation at the 5-position .

  • Reductive Amination :

    • 5-Formylindole reacts with dimethylamine in methanol or ethanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This step typically achieves moderate yields (50–70%) in analogous systems .

Challenges :

  • The limited availability of 5-formylindole remains a bottleneck. Current methods rely on multi-step sequences involving bromination, formylation, and deprotection .

Nucleophilic Substitution of 5-Bromomethylindole

This method involves bromination of 5-methylindole to generate 5-bromomethylindole, followed by nucleophilic displacement with dimethylamine.

Synthetic Pathway :

  • Bromination of 5-Methylindole :

    • Benzylic bromination of 5-methylindole is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl4) . The reaction produces 5-bromomethylindole in 60–80% yield, depending on reaction time and stoichiometry.

  • Substitution with Dimethylamine :

    • 5-Bromomethylindole reacts with excess dimethylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an SN2 mechanism, yielding this compound .

Advantages :

  • Commercially available starting materials (5-methylindole) simplify the synthesis.

  • High atom economy compared to multi-step routes .

Limitations :

  • Benzylic bromination requires careful control to avoid over-bromination or ring halogenation.

Fischer Indole Synthesis with Pre-Installed Substituents

The Fischer indole synthesis constructs the indole ring from a phenylhydrazine and a carbonyl compound, enabling the incorporation of substituents at specific positions.

Synthetic Pathway :

  • Preparation of 4-(Dimethylaminomethyl)cyclohexanone :

    • Cyclohexanone is functionalized at the 4-position via Mannich reaction with formaldehyde and dimethylamine, yielding 4-(dimethylaminomethyl)cyclohexanone.

  • Fischer Indolization :

    • Reaction of 4-(dimethylaminomethyl)cyclohexanone with phenylhydrazine in acidic conditions (e.g., HCl/EtOH) generates this compound directly .

Key Considerations :

  • Regioselectivity in Fischer indole synthesis depends on the carbonyl compound’s structure. Bulky substituents favor indole formation at the para position relative to the carbonyl group .

Mannich Reaction with Directed Substitution

The Mannich reaction traditionally introduces aminomethyl groups at the 3-position of indole. Redirecting this reaction to the 5-position requires strategic blocking or electronic modulation.

Synthetic Pathway :

  • Protection of the 3-Position :

    • Indole is protected at the 3-position using a tosyl or acetyl group to direct electrophilic attack to the 5-position .

  • Mannich Reaction :

    • The protected indole reacts with formaldehyde and dimethylamine in the presence of a Lewis acid (e.g., ZnCl2), yielding 5-(dimethylaminomethyl)indole .

  • Deprotection :

    • Removal of the protecting group under basic or acidic conditions (e.g., NaOH/MeOH or HCl/H2O) affords the target compound .

Yield Optimization :

  • Yields for directed Mannich reactions range from 30–50%, limited by competing side reactions at unprotected positions .

Comparative Analysis of Methods

Method Steps Yield Cost Key Challenges
Reductive Amination3–450–70%HighSynthesis of 5-formylindole
Nucleophilic Substitution260–80%ModerateBenzylic bromination control
Fischer Indole Synthesis240–60%LowAccess to functionalized cyclohexanone
Directed Mannich Reaction330–50%ModerateCompeting 3-position reactivity

Chemical Reactions Analysis

Types of Reactions

[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1H-indol-5-yl)methyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Indoline Derivatives: (2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure: Contains a reduced indoline ring (2,3-dihydroindole) with a primary aminomethyl group at the 5-position.
  • Key Differences: Aromaticity: The indoline ring is non-aromatic, reducing conjugation effects compared to the fully aromatic indole in the target compound. Amine Group: The primary amine (-NH₂) in the indoline derivative forms stronger hydrogen bonds, increasing solubility in polar solvents, whereas the tertiary dimethylamine in the target compound enhances lipophilicity .

Positional Isomers: 3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl Ethanone

  • Structure: Features a dimethylaminomethyl group at the 3-position of the indole ring and an acetyl group at the 6-position.
  • Additional Functional Groups: The acetyl group introduces a hydrogen-bond acceptor, which may influence crystal packing (via N–H···O bonds) and metabolic stability .
  • Synthesis : Prepared via Mannich reaction, similar to the target compound, but with regioselective challenges due to competing substitution sites .

Side-Chain Variants: [3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide

  • Structure: Contains a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) side chain at the 3-position and a sulfonamide group.
  • Sulfonamide Group: Enhances acidity and hydrogen-bonding capacity, contrasting with the target compound’s neutral dimethylamine .
  • Applications : Used in migraine therapeutics (e.g., sumatriptan analogs) due to its sulfonamide-mediated receptor interactions .

Primary Amine Analogs: (1-Methyl-1H-indol-5-yl)methanamine

  • Structure : Primary amine (-CH₂NH₂) at the 5-position of a methyl-substituted indole.
  • Key Differences :
    • Basicity and Solubility : The primary amine (pKa ~9–10) is more basic than the tertiary dimethylamine (pKa ~8–9), leading to higher water solubility but lower membrane permeability.
    • Synthetic Utility : Often used as a precursor for secondary/tertiary amines via reductive alkylation .

Physicochemical Comparison

Property [(1H-Indol-5-yl)methyl]dimethylamine (2,3-Dihydro-1H-indol-5-ylmethyl)amine 3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl Ethanone
Molecular Weight ~174.24 g/mol ~162.23 g/mol ~230.29 g/mol
Amine Type Tertiary Primary Tertiary
LogP (Predicted) 1.8–2.2 0.9–1.3 2.1–2.5
Hydrogen Bonding Weak (N-CH₃ only) Strong (-NH₂) Moderate (N-CH₃ and C=O)
Synthetic Route Mannich reaction Deprotection of phthalimide/acetyl Diels-Alder + Mannich reaction

Q & A

Q. What are the common synthetic routes for [(1H-indol-5-yl)methyl]dimethylamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of 1H-indol-5-ylmethanol with dimethylamine under reductive conditions or via nucleophilic substitution. Key parameters include temperature control (0–25°C), solvent selection (e.g., methanol or ethanol), and catalyst use (e.g., NaBH₄ for reduction steps). Optimization may involve adjusting stoichiometric ratios of reagents and reaction time to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon backbone, with dimethylamine protons resonating at δ ~2.2–2.5 ppm and indole protons at δ ~6.8–7.5 ppm .
  • IR : Stretching frequencies for C-N (1100–1250 cm⁻¹) and N-H (indole, ~3400 cm⁻¹) confirm functional groups .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D structure and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How does the stability of this compound vary under different pH and storage conditions?

The compound is light-sensitive and prone to oxidation. Stability studies recommend storage at 2–8°C in amber vials under inert gas (N₂/Ar). Degradation under acidic conditions (pH < 3) leads to dimethylamine release, while basic conditions (pH > 9) may induce indole ring modifications .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in antimicrobial contexts?

The dimethylamine group enhances lipophilicity, improving membrane permeability. Substitutions at the indole C3/C5 positions modulate interactions with microbial targets (e.g., cytochrome P450 enzymes). Comparative studies with 5-bromo-7-ethyl analogs show halogenation increases antifungal potency by 30–40% .

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values) for this compound be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols using:

  • Binding assays : Radioligand competition in neuronal membranes to assess receptor affinity .
  • Dose-response curves : IC₅₀ determination via nonlinear regression (e.g., GraphPad Prism) with triplicate replicates .

Q. What computational approaches (QSPR/QSAR) predict the electronic effects of substituents on this compound’s activity?

Hammett σ constants correlate carbonyl IR frequencies (νCO) with electronic effects of substituents. Density Functional Theory (DFT) calculates charge distribution on the dimethylamine group, linking electron-donating substituents (e.g., -OCH₃) to enhanced binding in serotonin receptors .

Q. What analytical methods are critical for detecting impurities (e.g., Sumatriptan-related compounds) in this compound?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect trace impurities like [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide at LOD < 0.1% .
  • TLC : Silica gel plates (CH₂Cl₂:MeOH 9:1) visualize byproducts with UV254 .

Q. How do structural analogs (e.g., 5-methyl-1H-indol-7-amine) compare in terms of reactivity and bioactivity?

  • Reactivity : Analogs lacking the dimethylamine group show reduced nucleophilicity, limiting alkylation efficiency .
  • Bioactivity : Methyl substitution at C5 decreases antifungal activity by ~20% compared to this compound, highlighting the amine’s role in target engagement .

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